N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-10-24(18(25)11-13-3-5-14(20)6-4-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3-8,12H,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHTECTIXUKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications in various medical fields, particularly oncology.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Known for various pharmacological activities.
- Acetamide structure : Contributes to its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 1216883-40-7 |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, research on benzothiazole derivatives has shown:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated cytotoxic effects against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, with IC50 values indicating effective dose ranges for therapeutic applications .
- Induction of Apoptosis : At concentrations of 1, 2, and 4 μM, the compound promoted apoptosis in cancer cells, which is crucial for cancer treatment strategies .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation.
- Inhibition of Inflammatory Cytokines : The compound may reduce the expression levels of inflammatory factors such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
- Migration Inhibition : Scratch wound healing assays revealed that the compound could inhibit the migration of cancer cells, a key factor in metastasis .
Additional Biological Activities
Beyond anticancer properties, there are indications that this compound may also possess:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further investigation is needed to elucidate the specific mechanisms involved.
- Kinase Inhibition : Some derivatives have shown promise as kinase inhibitors, which can be beneficial in targeting specific signaling pathways involved in cancer progression.
Case Study 1: Efficacy in Cancer Treatment
In a study involving several benzothiazole derivatives, this compound was evaluated for its efficacy against A431 and A549 cell lines. The results indicated:
- Significant reduction in cell viability at varying concentrations.
- Enhanced apoptosis rates compared to control groups.
Case Study 2: Inflammation Modulation
Another study assessed the impact of the compound on inflammatory markers in RAW264.7 mouse monocyte macrophages. The findings highlighted a notable decrease in IL-6 and TNF-α levels following treatment with the compound, suggesting a dual role in both anticancer and anti-inflammatory pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast cancer (MCF7 cell line) : The compound showed promising results in inhibiting cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Other cancer types : Additional studies are needed to explore its effects on different cancer types and to understand the underlying mechanisms of action.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. Preliminary findings suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Kinase Inhibition
Recent investigations have highlighted the potential of this compound as a kinase inhibitor. Kinases play pivotal roles in various signaling pathways associated with cancer proliferation and survival. By inhibiting specific kinases, the compound could potentially disrupt these pathways, offering a novel approach to cancer therapy .
Study on Anticancer Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzothiazole ring, fluorophenyl group, or acetamide side chain. Below is a comparative analysis of key derivatives:
Table 1: Structural Modifications and Physicochemical Properties
Key Observations :
- Fluorine vs.
- Dimethylaminoethyl Group: This substituent increases water solubility (lower logP) compared to methoxy or sulfamoyl groups, as seen in analogs from .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., CF₃, F) exhibit stronger kinase inhibition, while methoxy groups (electron-donating) may enhance antimicrobial activity .
Table 2: NMR and Spectroscopic Data Comparison
Analysis :
- The dimethylamino group in the target compound causes upfield shifts (δ 2.3 ppm) compared to methoxy (δ 3.8 ppm) or sulfamoyl groups .
- IR data confirms the presence of critical functional groups (C=O, C=N) across analogs, with variations in substituent-specific peaks (e.g., CF₃ at 1382 cm⁻¹) .
Preparation Methods
Direct Cyclization with Fluorinated Anilines
A one-pot synthesis using 4-fluoro-2-aminothiophenol and cyanogen bromide yields 6-fluorobenzo[d]thiazol-2-amine. This method, however, suffers from moderate yields (45–60%) due to competing side reactions.
Formation of the Acetamide Linkage
The acetamide bond is established via nucleophilic acyl substitution between 6-fluorobenzo[d]thiazol-2-amine and 2-(4-fluorophenyl)acetyl chloride. To prevent N-overalkylation, protective group strategies are critical.
Protective Group Strategy
Temporary protection of the benzo[d]thiazol-2-amine nitrogen with a tert-butoxycarbonyl (Boc) group enhances reaction efficiency. After acyl chloride coupling, deprotection with HCl/dioxane restores the free amine.
Reaction Scheme :
- Boc protection: 6-Fluorobenzo[d]thiazol-2-amine + Boc₂O → Boc-protected intermediate.
- Acylation: Boc-intermediate + 2-(4-Fluorophenyl)acetyl chloride → Protected acetamide.
- Deprotection: HCl/dioxane → Free acetamide.
Table 2: Acylation Efficiency with and without Protection
| Condition | Yield (%) | Byproduct Formation (%) |
|---|---|---|
| Without Protection | 62 | 18 |
| With Boc Protection | 89 | 5 |
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via N-alkylation of the acetamide intermediate with N,N-dimethylethylenediamine. Solvent choice and base selection are pivotal to minimizing quaternary ammonium salt formation.
Alkylation in Polar Aprotic Solvents
Using dimethylformamide (DMF) as the solvent and potassium carbonate as the base at 60°C achieves 85% yield. Elevated temperatures (>80°C) promote over-alkylation, reducing yields to 70%.
Phase-Transfer Catalysis (PTC)
Tributylammonium bromide as a PTC in a water-toluene biphasic system improves reagent contact, boosting yields to 91% at 50°C.
Table 3: Alkylation Optimization Parameters
| Solvent System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 85 |
| Toluene-Water (PTC) | NaOH | 50 | 91 |
Hydrochloride Salt Formation
The final step involves protonation of the dimethylamino group with hydrochloric acid. Crystallization from ethanol-diethyl ether mixtures yields the hydrochloride salt with >99% purity.
Critical Parameters :
- Acid Concentration : 1.2 equiv HCl ensures complete protonation without decomposition.
- Crystallization Solvent : Ethanol-diethyl ether (3:1) affords needle-shaped crystals suitable for X-ray diffraction.
Industrial-Scale Synthesis Considerations
For mass production, continuous flow reactors offer advantages in heat management and reproducibility. A plug-flow reactor with residence time of 30 minutes achieves 92% conversion in the acylation step, compared to 89% in batch reactors.
Table 4: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Acylation Yield (%) | 89 | 92 |
| Reaction Time (min) | 120 | 30 |
| Purity (%) | 98 | 99 |
Comparative Analysis of Synthetic Routes
Three dominant routes have been reported in the literature:
- Linear Synthesis : Sequential assembly of each moiety (lowest overall yield: 52%).
- Convergent Synthesis : Parallel preparation of intermediates (highest yield: 76%).
- One-Pot Methodology : Limited to small-scale synthesis due to purification challenges.
Table 5: Route Efficiency Comparison
| Route | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Linear | 52 | 95 | Moderate |
| Convergent | 76 | 97 | High |
| One-Pot | 68 | 90 | Low |
Troubleshooting Common Synthesis Challenges
Byproduct Formation During Alkylation
Quaternary ammonium salts form due to excess alkylating agent. Mitigation strategies include:
- Stoichiometric Control : Limiting N,N-dimethylethylenediamine to 1.1 equiv.
- Low-Temperature Reactions : Maintaining temperatures below 60°C.
Fluorine Substituent Instability
The 6-fluoro group may undergo hydrolysis under strongly acidic conditions. Adjusting HCl concentration during salt formation to 1.0–1.2 equiv prevents defluorination.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core followed by sequential amidation and alkylation. Key steps include:
- Amide coupling : Reacting 6-fluorobenzo[d]thiazol-2-amine with 2-(4-fluorophenyl)acetic acid derivatives using coupling agents like EDCI/HOBt.
- Dimethylaminoethyl introduction : Alkylation with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol). Intermediates are characterized via TLC (hexane:ethyl acetate, 9:1) and NMR (¹H/¹³C) to confirm structural integrity at each stage .
Q. How is the compound purified post-synthesis, and what analytical methods validate purity?
Purification often employs recrystallization (ethanol or acetonitrile) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Final purity is validated using:
- HPLC (C18 column, UV detection at 254 nm).
- Elemental analysis (deviation <0.4% for C, H, N).
- Mass spectrometry (ESI-MS to confirm molecular ion peaks) .
Q. What spectroscopic and crystallographic methods confirm its molecular structure?
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2 ppm), dimethylaminoethyl (δ ~2.2–3.4 ppm), and benzo[d]thiazole (δ ~6.8–7.5 ppm).
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing motifs. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent screening : Compare polar aprotic solvents (DMF, acetonitrile) for amidation efficiency.
- Temperature control : Reflux (80–100°C) for faster kinetics vs. room temperature for selectivity.
- Catalyst use : Explore Pd-mediated cross-coupling for aryl fluorination steps. Statistical tools (e.g., Design of Experiments) identify critical parameters, while HPLC-MS monitors by-product formation .
Q. What strategies elucidate the compound’s biological targets and mechanisms of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.
- Kinase profiling : Screen against a panel of 100+ kinases (IC₅₀ determination via radiometric assays).
- Molecular docking : Simulate interactions with predicted targets (e.g., EGFR or MAPK pathways) using AutoDock Vina .
Q. How can its metabolic stability and pharmacokinetics be assessed in vitro?
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.
- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .
Q. What computational methods predict its conformational stability and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
- Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study flexibility of the dimethylaminoethyl sidechain .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).
- Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers.
- Structural analogs : Test derivatives to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) .
Q. Why do crystallization attempts yield polymorphic forms, and how are they characterized?
- Polymorph screening : Use solvent/antisolvent combinations (e.g., acetone/water) to isolate forms.
- PXRD : Compare diffraction patterns to reference data.
- Thermal analysis : DSC/TGA to assess stability (melting points, decomposition temperatures) .
Methodological Resources
- Synthetic protocols : Refer to Research on Chemical Intermediates (2023) for azide coupling techniques .
- Structural data : Access crystallographic details in Acta Crystallographica Section E .
- Biological assays : Follow protocols from Novel N-(Substituted) Thioacetamide Quinazolinone for kinase profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
